Allyl methallyl ether
Overview
Description
Allyl methallyl ether is an organic compound with the molecular formula C(7)H({12})O. It is an ether derivative characterized by the presence of both allyl and methallyl groups attached to an oxygen atom. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl methallyl ether can be synthesized through the reaction of allyl alcohol and methallyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ether product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes and ketones. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: The ether can participate in nucleophilic substitution reactions where the allyl or methallyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)), osmium tetroxide (OsO(_4))
Reduction: Hydrogen gas (H(_2)) with nickel (Ni) or rhodium (Rh) catalyst
Substitution: Sodium hydroxide (NaOH), lithium aluminum hydride (LiAlH(_4))
Major Products:
Oxidation: Formation of aldehydes and ketones
Reduction: Formation of corresponding alcohols
Substitution: Formation of substituted ethers and alcohols
Scientific Research Applications
Allyl methallyl ether is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ether cleavage.
Medicine: Investigated for its potential use in drug delivery systems due to its reactivity and ability to form stable complexes.
Mechanism of Action
The mechanism of action of allyl methallyl ether involves the interaction of its reactive allyl and methallyl groups with various molecular targets. These interactions can lead to the formation of new chemical bonds or the cleavage of existing ones. The pathways involved typically include nucleophilic attack on the ether oxygen, leading to the formation of intermediate species that undergo further transformation .
Comparison with Similar Compounds
Allyl ether: Contains only the allyl group attached to the oxygen atom.
Methallyl ether: Contains only the methallyl group attached to the oxygen atom.
Vinyl ether: Contains a vinyl group attached to the oxygen atom.
Comparison: Allyl methallyl ether is unique due to the presence of both allyl and methallyl groups, which confer distinct reactivity patterns compared to ethers containing only one type of substituent. This dual functionality allows for a broader range of chemical transformations and applications in synthesis .
Biological Activity
Allyl methallyl ether (AME) is an organic compound characterized by the presence of both allyl and methallyl groups. Its molecular formula is CHO, and it is primarily recognized for its reactivity in chemical synthesis and potential biological applications. This article provides a comprehensive overview of the biological activity of AME, supported by data tables, case studies, and detailed research findings.
This compound is classified as an ether derivative. It can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The mechanism of action involves the interaction of its reactive groups with molecular targets, leading to the formation or cleavage of chemical bonds. Notably, the allylic and methallylic functionalities enhance its reactivity compared to simpler ethers.
Types of Reactions
- Oxidation : AME can be oxidized to form aldehydes and ketones using agents like potassium permanganate.
- Reduction : Reduction can produce corresponding alcohols in the presence of hydrogen gas and catalysts such as nickel or rhodium.
- Substitution : AME can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
Biological Applications
This compound has been investigated for several biological applications:
1. Enzyme-Catalyzed Reactions
AME is utilized in studies involving enzyme-catalyzed reactions, particularly those that involve ether cleavage. For instance, research has shown that certain bacterial strains can catalyze the cleavage of allyl aryl ethers, which may have implications for biotechnological applications in green chemistry .
2. Drug Delivery Systems
Due to its reactivity, AME has been explored as a potential component in drug delivery systems. Its ability to form stable complexes could facilitate targeted delivery mechanisms in pharmaceutical applications.
3. Polymer Production
In industrial applications, AME serves as a cross-linking agent in the production of polymers and resins. This enhances the mechanical properties of materials used in various sectors.
Case Study 1: Enzyme-Catalyzed Cleavage
A study involving Blautia sp. strain MRG-PMF1 demonstrated that an O-demethylase enzyme could catalyze the cleavage of allyl aryl ethers. The reaction was found to be regioselective, with faster conversion rates observed for certain naphthyl ether derivatives. This research highlights the potential for using AME derivatives in biotransformation processes .
Substrate Type | Reaction Rate | Product Yield |
---|---|---|
Allyl naphthyl ether | Fast | High |
1-Naphthyl ether | Moderate | Medium |
2-Naphthyl ether | Fast | High |
Case Study 2: Synthesis of Bioactive Compounds
Research has indicated that AME can serve as a precursor for synthesizing biologically active compounds. For example, it has been used in the synthesis of marine metabolites through organic reactions that leverage its unique structural properties .
Comparative Analysis with Similar Compounds
This compound exhibits distinct reactivity compared to other ethers due to its dual functionality:
Compound Type | Functional Groups | Reactivity Characteristics |
---|---|---|
Allyl Ether | Allyl | Limited reactivity; primarily participates in simple substitutions. |
Methallyl Ether | Methallyl | Similar to allyl but with slightly different steric properties. |
Vinyl Ether | Vinyl | Reacts differently due to lack of allylic strain; less versatile than AME. |
Properties
IUPAC Name |
2-methyl-3-prop-2-enoxyprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-5-8-6-7(2)3/h4H,1-2,5-6H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCWWIFKJRJLOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162211 | |
Record name | Allyl methallyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14289-96-4 | |
Record name | Allyl methallyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl methallyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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